molecular formula C20H27N3O5 B2998613 4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2097913-55-6

4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2998613
CAS No.: 2097913-55-6
M. Wt: 389.452
InChI Key: XBIXKWZUXAXEOF-UHFFFAOYSA-N
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Description

4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide is a synthetic small molecule featuring a 4-ethyl-2,3-dioxopiperazine core. The 2,3-dioxopiperazine (diketopiperazine) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in various pharmacologically active compounds . This particular molecule is a complex derivative, incorporating a tetrahydropyran (oxan-4-yl) ring and a phenyl group through a hydroxyethyl linker, which may influence its stereochemistry, solubility, and target binding affinity. Compounds containing the 2,3-dioxopiperazine moiety have been extensively investigated as key intermediates in the synthesis of advanced pharmaceutical agents, including third-generation cephalosporin antibiotics like cefoperazone . The structural complexity of this molecule, which includes multiple hydrogen bond donors and acceptors, makes it a valuable building block for drug discovery and development. It is suitable for research in medicinal chemistry, such as structure-activity relationship (SAR) studies, as a precursor for the synthesis of more complex molecules, or for biochemical screening to identify potential novel therapeutic applications. This product is intended for use by qualified researchers in a laboratory setting only. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE.

Properties

IUPAC Name

4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-2-22-10-11-23(18(25)17(22)24)19(26)21-14-20(27,15-6-4-3-5-7-15)16-8-12-28-13-9-16/h3-7,16,27H,2,8-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIXKWZUXAXEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic compound belonging to the piperazine derivatives class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structure of this compound suggests that it may interact with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4C_{18}H_{23}N_{3}O_{4}. Its structure includes a piperazine ring with a carboxamide group and an oxan ring, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₄
Molecular Weight345.39 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters. The mechanism likely involves:

  • Binding Affinity : The compound may bind to various receptors or enzymes, influencing their activity.
  • Inhibition of Transporters : Research indicates that related compounds exhibit high affinity for dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting potential applications in treating neurological disorders .

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant activity against various biological targets:

  • Dopamine Transporter (DAT) : High affinity observed in several studies, indicating potential for treating conditions like depression and ADHD.
  • Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible applications in mood regulation and anxiety disorders.

Case Studies

A study evaluated the effects of piperazine derivatives on neurotransmitter uptake. The results indicated that certain structural modifications could enhance binding affinity to DAT and NET, which is crucial for developing effective therapeutic agents .

Toxicity and Safety Profile

Toxicity assessments are essential for evaluating the safety of new compounds. Preliminary studies indicate that derivatives of this compound have low toxicity levels compared to established drugs like levamisole, making them promising candidates for further development .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Comparison

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound C₂₀H₂₆N₃O₅* ~388.44 N/A Ethyl, oxan-4-yl, phenyl
N-(4-Fluorophenyl) Analog (A3) C₂₁H₂₀FN₅O₂ 401.41 196.5–197.8 4-Fluorophenyl
4-Ethyl-N-(4-hydroxyphenyl) Analog C₁₅H₁₇N₃O₆ 335.31 N/A 4-Hydroxyphenyl
Thiophene Derivative () C₁₆H₁₉N₅O₃S 361.40 N/A Thiophen-3-yl

*Estimated based on structural formula.

Table 2: Bioactivity and Toxicity Insights

Compound Bioactivity Cluster Toxicity Read-Across Source Key Inference
Target Compound Likely Kinase/GPCR N-(4-Chlorophenyl) Analog () Potential hepatotoxicity
Benzooxazinone Analog (54, ) Anticancer N/A Enhanced rigidity improves selectivity
Furanylfentanyl () Opioid Receptor Carfentanil () High potency, CNS effects

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